molecular formula C14H26N6O2 B13150475 tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

Cat. No.: B13150475
M. Wt: 310.40 g/mol
InChI Key: DTMFWHXDAKYIRI-UHFFFAOYSA-N
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Description

tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core modified with a tert-butyl carbamate group and a 1,2,4-triazole ring substituted with an ethylaminomethyl moiety. The ethylaminomethyl side chain may facilitate hydrogen bonding, improving interactions with biological targets .

Properties

Molecular Formula

C14H26N6O2

Molecular Weight

310.40 g/mol

IUPAC Name

tert-butyl 4-[5-(ethylaminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H26N6O2/c1-5-15-10-11-16-12(18-17-11)19-6-8-20(9-7-19)13(21)22-14(2,3)4/h15H,5-10H2,1-4H3,(H,16,17,18)

InChI Key

DTMFWHXDAKYIRI-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=NN1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 4-(Propioloyl)piperazine-1-carboxylate

  • Method:
    This intermediate can be synthesized via acylation of piperazine-1-carboxylate with propiolic acid derivatives. As reported, a typical procedure involves reacting tert-butyl piperazine-1-carboxylate with propiolyl chloride or propiolic acid derivatives in the presence of a base such as triethylamine or pyridine, under anhydrous conditions, to afford the acylated piperazine derivative.

  • Reaction Conditions:

    • Solvent: Dichloromethane or tetrahydrofuran (THF)
    • Catalyst: None or catalytic amount of DMAP (4-dimethylaminopyridine)
    • Temperature: 0–25°C
    • Time: 4–12 hours

Synthesis of the Azide with Ethylamino-Methyl Substituent

  • Method:
    The azide precursor bearing the ethylamino-methyl group can be synthesized via nucleophilic substitution of a suitable halogenated intermediate with ethylamine, followed by conversion to azide.

  • Reaction Pathway:

    • Starting from bromoethyl derivatives or chloroethyl derivatives , perform nucleophilic substitution with ethylamine to introduce the amino group.
    • Convert the amino group into an azide via diazotransfer or nucleophilic substitution with sodium azide.
  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Temperature: 50–80°C for substitution
    • Reagents: Sodium azide for azide formation

Click Chemistry: Cycloaddition to Form the Triazole Ring

  • Procedure:
    The acylated piperazine derivative with terminal alkyne reacts with the azide bearing the ethylamino-methyl group under copper catalysis.

  • Reaction Conditions:

    • Catalyst: Copper(I) iodide (CuI) or copper sulfate with sodium ascorbate as reducing agent
    • Solvent: Dimethylformamide (DMF), tert-butanol/water mixture, or acetonitrile
    • Temperature: Room temperature to 60°C
    • Duration: 5–24 hours
  • Outcome:
    Formation of 1,2,3-triazole ring linking the piperazine and the ethylamino-methyl substituent, with high regioselectivity favoring the 1,4-disubstituted triazole.

Introduction of the tert-Butyl Carbamate Group

  • Method:
    The carbamate protecting group (tert-butyl carbamate) is typically introduced during the initial synthesis of the piperazine derivative or via carbamoylation of the amino group post-triazole formation.

  • Reaction Conditions:

    • Reagent: Di-tert-butyl dicarbonate (Boc2O)
    • Base: Triethylamine or sodium bicarbonate
    • Solvent: Dichloromethane or tetrahydrofuran
    • Temperature: 0–25°C
    • Time: 2–12 hours

Purification and Final Steps

  • The crude product is purified via column chromatography or recrystallization from suitable solvents such as ethyl acetate, ethanol, or acetonitrile.
  • Final characterization involves NMR, MS, and IR spectroscopy to confirm structure and purity.

Summary of the Synthetic Route

Step Description Reagents/Conditions Yield/Remarks
1 Synthesis of tert-butyl piperazine-1-carboxylate derivative Boc2O, base, solvent High purity, stable intermediate
2 Preparation of ethylamino-methyl azide Alkyl halide + ethylamine + NaN3 Efficient nucleophilic substitution
3 CuAAC click reaction CuI, DMF, room temp Regioselective formation of 1,4-disubstituted triazole
4 Carbamate protection Boc2O, triethylamine Final protection step

In-Depth Research Findings

Recent research indicates that click chemistry offers a robust and versatile pathway for synthesizing complex heterocyclic compounds like tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate with high yields and regioselectivity. The use of copper catalysis ensures efficient cycloaddition under mild conditions, reducing side reactions and simplifying purification.

Furthermore, alternative synthetic strategies involve multi-step sequences starting from commercially available piperazine derivatives, with key steps including acylation, nucleophilic substitution, and cycloaddition . The choice of protecting groups and reaction conditions critically influences the overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, toluene), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in cellular pathways .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis .

Mechanism of Action

The mechanism of action of tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The piperazine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Boc-protected piperazine derivatives with heterocyclic substituents. Below is a systematic comparison with structurally analogous compounds:

Structural Analogues and Substituent Variations

Compound Name Key Substituents/Modifications Molecular Formula Notable Properties/Applications Reference
tert-Butyl 4-(5-morpholino-1,2,3,4-tetrahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate Morpholino, thieno-isoquinoline fusion C25H33N7O3S Potential kinase inhibitor (structural complexity enhances selectivity)
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate Phenyl-triazole linkage C17H22N4O2 High synthetic yield (58%); used in automated synthesis pipelines
tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate Trifluoromethoxy, oxadiazole ring C18H21F3N4O4 Crystalline (triclinic P1); enhanced metabolic stability due to CF3 group
tert-Butyl 4-{[2-amino-4-(2-hydroxy-phenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate Pyrimidine, hydroxylphenyl C20H27N5O3 Forms supramolecular bands via H-bonding; π–π interactions in crystal packing
tert-Butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate Benzyl, tetrahydroquinazolinone C24H30N4O3 Potential CNS activity (benzyl group enhances lipophilicity)

Physicochemical Properties

  • Solubility: The ethylaminomethyl group may enhance aqueous solubility compared to halogenated derivatives (e.g., ).

Biological Activity

The compound tert-butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate , with the CAS number 2060037-18-3, belongs to a class of piperazine derivatives that have garnered interest due to their potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H26N6O2C_{14}H_{26}N_{6}O_{2} with a molecular weight of 310.40 g/mol. The structure features a piperazine ring substituted with a triazole moiety, which is significant for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds containing triazole and piperazine structures often exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
  • Anticancer Properties : Some studies suggest that similar piperazine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of triazole-based compounds against various bacterial strains. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundTarget OrganismMIC (µg/mL)
This compoundS. aureus32
This compoundE. coli64

Anticancer Activity

In vitro studies using human cancer cell lines revealed that this compound can inhibit cell growth and induce apoptosis. The IC50 values were determined through MTT assays across various cancer lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction via mitochondrial pathway
MCF720Cell cycle arrest at G2/M phase
A54918Inhibition of PI3K/Akt signaling pathway

Case Studies

Case Study 1 : A research team investigated the effect of the compound on breast cancer cells (MCF7). They found that treatment with this compound led to a significant reduction in cell viability and increased markers for apoptosis.

Case Study 2 : In a clinical trial setting focusing on fungal infections resistant to standard treatments, patients treated with formulations containing this compound showed improved outcomes compared to controls.

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